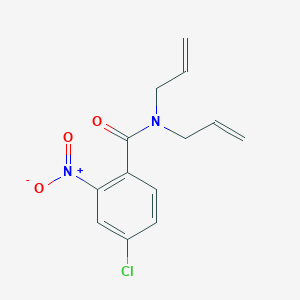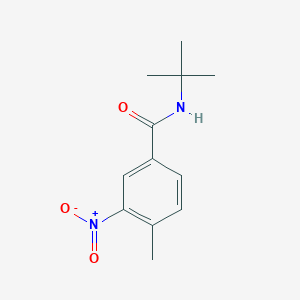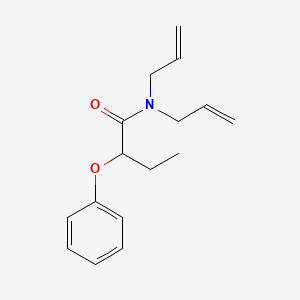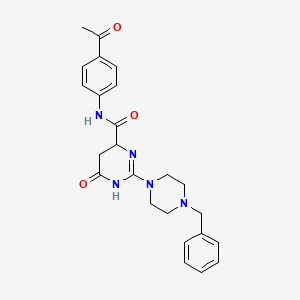
4-chloro-2-nitro-N,N-di(prop-2-en-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diallyl-4-chloro-2-nitrobenzamide is an organic compound with the molecular formula C13H13ClN2O3 It is a derivative of benzamide, featuring a nitro group at the 2-position, a chlorine atom at the 4-position, and two allyl groups attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diallyl-4-chloro-2-nitrobenzamide typically involves the following steps:
Nitration: The starting material, 4-chlorobenzamide, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 2-position.
Alkylation: The nitrated product is then subjected to alkylation with allyl bromide in the presence of a base such as potassium carbonate. This step introduces the allyl groups to the nitrogen atom, forming N,N-Diallyl-4-chloro-2-nitrobenzamide.
Industrial Production Methods
Industrial production of N,N-Diallyl-4-chloro-2-nitrobenzamide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Diallyl-4-chloro-2-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The allyl groups can undergo oxidation to form epoxides or other oxygenated derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles (amines, thiols), base (potassium carbonate), solvent (dimethylformamide).
Oxidation: Oxidizing agents (m-chloroperbenzoic acid), solvent (dichloromethane).
Major Products
Reduction: N,N-Diallyl-4-chloro-2-aminobenzamide.
Substitution: N,N-Diallyl-4-substituted-2-nitrobenzamide.
Oxidation: N,N-Diallyl-4-chloro-2-nitrobenzamide epoxide.
Applications De Recherche Scientifique
N,N-Diallyl-4-chloro-2-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of N,N-Diallyl-4-chloro-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the allyl groups provide sites for further chemical modifications. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-Diallyl-2-chloro-4-nitrobenzamide
- N,N-Diallyl-4-chloro-3-nitrobenzamide
- N,N-Diallyl-4-chloro-5-nitrobenzamide
Uniqueness
N,N-Diallyl-4-chloro-2-nitrobenzamide is unique due to the specific positioning of the nitro and chlorine groups on the benzamide ring, which influences its reactivity and interaction with other molecules. The presence of two allyl groups also provides additional sites for chemical modifications, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C13H13ClN2O3 |
|---|---|
Poids moléculaire |
280.70 g/mol |
Nom IUPAC |
4-chloro-2-nitro-N,N-bis(prop-2-enyl)benzamide |
InChI |
InChI=1S/C13H13ClN2O3/c1-3-7-15(8-4-2)13(17)11-6-5-10(14)9-12(11)16(18)19/h3-6,9H,1-2,7-8H2 |
Clé InChI |
FFQFMJTUKZJINL-UHFFFAOYSA-N |
SMILES canonique |
C=CCN(CC=C)C(=O)C1=C(C=C(C=C1)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(1H-benzimidazol-2-yl)propyl]-3-{2,5-dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}propanamide](/img/structure/B14939065.png)
![8-Methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione 1-(O-acetyloxime)](/img/structure/B14939067.png)


![(1E)-4,4,6-trimethyl-1-[(2-oxo-2H-chromen-6-yl)imino]-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14939104.png)

![N-(4-butylphenyl)-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide](/img/structure/B14939118.png)

![3-[3-oxo-3-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B14939126.png)
![1-(4-Chlorophenyl)-3-[(4-methoxyphenyl)amino]pyrrolidine-2,5-dione](/img/structure/B14939137.png)

![6-(2-Methoxyphenyl)-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidin-4-ol](/img/structure/B14939154.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-N-(thiophen-2-ylcarbonyl)thiophene-2-carboxamide](/img/structure/B14939160.png)
